1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is a complex organic compound that features a bromophenyl group, an isopentyl-substituted benzoimidazole moiety, and a pyrrolidinone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the benzoimidazole ring: This can be achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivatives under acidic conditions.
Introduction of the isopentyl group: Alkylation of the benzoimidazole ring with an isopentyl halide in the presence of a base such as potassium carbonate.
Formation of the pyrrolidinone ring: This involves the cyclization of an appropriate amine with a carbonyl compound under basic or acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts or metal hydrides.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of the corresponding amine or alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, and modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-chlorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a chlorine atom instead of bromine.
1-(2-fluorophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
1-(2-bromophenyl)-4-(1-isopentyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with biological targets. The isopentyl group also adds to its distinctiveness by affecting its lipophilicity and overall molecular properties.
Properties
IUPAC Name |
1-(2-bromophenyl)-4-[1-(3-methylbutyl)benzimidazol-2-yl]pyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24BrN3O/c1-15(2)11-12-25-20-10-6-4-8-18(20)24-22(25)16-13-21(27)26(14-16)19-9-5-3-7-17(19)23/h3-10,15-16H,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJFKXAQMVONCCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.